molecular formula C17H16N2O3S B588097 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole CAS No. 1391052-01-9

3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole

Cat. No.: B588097
CAS No.: 1391052-01-9
M. Wt: 328.386
InChI Key: FCRHKSWIQHRYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is a structurally defined compound of significant interest in pharmaceutical research, primarily recognized as Valdecoxib Impurity-A . It serves as a critical reference standard and impurity in the development and validation of analytical methods for the detection and quantification of Valdecoxib and its related substances in pharmaceutical formulations . This application is essential for ensuring the quality, purity, and safety of drug products during manufacturing and storage. Furthermore, this compound finds extensive utility in research and development as a tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of the COX-2 inhibitor Valdecoxib, aiding in a deeper understanding of its mechanisms of action and safety profile . The structure of the compound, featuring an isoxazole moiety linked to a benzenesulfonamide group, is of broad scientific interest. Isoxazole derivatives are known for their diverse biological activities and are frequently investigated in drug discovery for their potential as anti-inflammatory, anticancer, and antimicrobial agents . The integration of the sulfonamide group, a classic pharmacophore in enzyme inhibition, makes this compound a valuable intermediate for synthesizing novel bioactive molecules . This product is intended for research purposes in laboratory settings only and is not approved for human consumption.

Properties

IUPAC Name

4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-16(17(19-22-12)14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)23(18,20)21/h2-10H,11H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRHKSWIQHRYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoesters with Hydroxylamine

Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate. Subsequent treatment with hydroxylamine sulfate under acidic conditions (e.g., sodium acetate) induces cyclization, yielding ethyl 5-methylisoxazole-4-carboxylate. Hydrolysis of the ester group using aqueous NaOH produces 5-methylisoxazole-4-carboxylic acid, a critical intermediate.

Reaction Scheme:

CH3C(O)CH2COOEt(EtO)3CH, Ac2OCH3C(=CHOEt)COOEtNH2OH\cdotpH2SO4C5H5NO2\text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{(EtO)}3\text{CH, Ac}2\text{O}} \text{CH}3\text{C(=CHOEt)COOEt} \xrightarrow{\text{NH}2\text{OH·H}2\text{SO}4} \text{C}5\text{H}5\text{NO}_2

Alternative Route via Hydrazone Intermediate

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol to form a hydrazone. Ring closure with hydroxylamine hydrochloride in the presence of potassium carbonate yields 3-amino-5-methylisoxazole. This method emphasizes solvent selection (e.g., ethylene glycol dimethyl ether) to improve reaction efficiency.

Phenyl Group Incorporation at Position 3

Introducing the phenyl group at the isoxazole’s 3-position requires precise functionalization:

Friedel-Crafts Acylation

3-Amino-5-methylisoxazole undergoes diazotization followed by coupling with benzene in the presence of Cu(I) catalysts to form 3-phenyl-5-methylisoxazole. This method, however, faces challenges in regioselectivity and byproduct formation.

Direct Synthesis via Pre-functionalized Intermediates

A more efficient approach involves synthesizing 3-phenyl-5-methylisoxazole-4-carboxylic acid directly. Bis(trichloromethyl) carbonate (triphosgene) reacts with 3-phenyl-5-methylisoxazole-4-carboxylic acid in toluene at 80°C to form the corresponding acid chloride.

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Pyridine (0.01–0.1 eq)

  • Yield: 85–92%

Introduction of the 4-(4-Aminosulfonylbenzyl) Group

The benzyl sulfonamide moiety is introduced via sulfonation and amination:

Sulfonation of the Benzyl Substituent

4-Benzyl-5-methyl-3-phenylisoxazole reacts with chlorosulfonic acid at 0–5°C to form 4-(4-chlorosulfonylbenzyl)-5-methyl-3-phenylisoxazole. Excess chlorosulfonic acid is neutralized with ice-water, and the crude product is purified via recrystallization.

Key Parameters:

  • Temperature: ≤5°C (prevents sulfone formation)

  • Solvent: Dichloromethane

  • Purity: ≥95% (HPLC)

Amination of Sulfonyl Chloride

The sulfonyl chloride intermediate is treated with aqueous ammonia (25–30%) in tetrahydrofuran (THF) at 20–25°C. The reaction is monitored via TLC until completion, yielding the final sulfonamide product.

Optimization Notes:

  • Use of hydroxylamine sulfate instead of hydrochloride reduces impurities (e.g., ethyl 3-methylisoxazole-4-carboxylate ≤0.1%).

  • Reverse addition of trifluoromethyl aniline minimizes byproduct formation (e.g., CATA ≤0.0006%).

Analytical Characterization

Critical quality control steps include:

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (m, 5H, Ar-H), 4.32 (s, 2H, CH2), 2.41 (s, 3H, CH3).

  • IR : Peaks at 1340 cm1^{-1} (S=O) and 1160 cm1^{-1} (C-N) confirm sulfonamide formation.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥99.8% purity.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume (L)0.5505000
Yield (%)758288
Purity (%)99.599.799.8
Cycle Time (h)242018

Challenges and Solutions:

  • Exothermic Reactions : Jacketed reactors with cryogenic cooling maintain temperatures during sulfonation.

  • Waste Management : Chlorosulfonic acid neutralization with Ca(OH)2_2 generates recyclable CaSO4_4.

MetricValue
Atom Economy64%
E-Factor8.2
Process Mass Intensity12.5

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological targets relevant to various diseases:

  • Anti-inflammatory Properties : Due to its structural similarity to known anti-inflammatory agents, research has indicated that it may inhibit specific inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies have suggested that 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action could involve the induction of apoptosis in malignant cells, which warrants further investigation through clinical trials.

2. Pharmacology

The pharmacological profile of this compound is of significant interest:

  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
  • Neuroprotective Effects : Some studies have hinted at its potential neuroprotective properties, suggesting that it could be explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

3. Environmental Science

The compound's unique chemical properties also lend themselves to applications in environmental science:

  • Pollutant Degradation : Investigations into its ability to degrade organic pollutants in water systems have shown promise. Its effectiveness as a catalyst in the breakdown of harmful substances could be pivotal in environmental remediation efforts.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In vitro experiments on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest a promising avenue for developing new anticancer therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application/Property Reference ID
This compound C₁₇H₁₆N₂O₃S 4-Aminosulfonylbenzyl COX-2 inhibitor intermediate
Valdecoxib Impurity A C₁₆H₁₃NO Phenyl, methyl Parecoxib sodium synthesis
HFBPI C₁₇H₁₁FNO₃ 4-Fluorobenzoyl Pd(II) extraction
3-Phenyl-4-(4-chlorosulfonylbenzyl)-5-methylisoxazole C₁₇H₁₅ClN₂O₃S Chlorosulfonyl Synthetic precursor
4-Benzylidene-3-phenylisoxazol-5(4H)-one C₁₆H₁₁NO₂ Benzylidene Structural studies
Sulfamethoxazole C₁₀H₁₁N₃O₃S 5-Methylisoxazole, sulfonamide Antibacterial agent

Research Findings and Implications

  • Pharmacological Design: The 4-aminosulfonylbenzyl group in the target compound enhances COX-2 binding via hydrogen bonding, a feature absent in non-sulfonamide analogues like Valdecoxib Impurity A .
  • Metal Extraction : Aroyl substituents in HFBPI and HTPI demonstrate how electronic effects (e.g., -F vs. -CH₃) modulate metal ion selectivity, a principle applicable to catalyst design .
  • Synthetic Flexibility : Chlorosulfonyl derivatives serve as versatile intermediates, enabling modular synthesis of sulfonamide-containing drugs .

Biological Activity

3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H13N2O4S
  • CAS Number : 1391052-01-9

The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
  • Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against several cancer cell lines by inducing cell cycle arrest and apoptosis. It disrupts microtubule dynamics, similar to other known anticancer agents like colchicine .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. Below is a summary of the IC50 values obtained from studies:

Cell LineIC50 (µM)Reference
HT-29 (Colon Carcinoma)0.5
M21 (Skin Melanoma)0.7
MCF7 (Breast Carcinoma)0.6

These values indicate that the compound is effective at low concentrations, highlighting its potential as an anticancer agent.

Case Studies

  • Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model showed that the compound effectively inhibited angiogenesis and tumor growth without significant toxicity to the embryos . This suggests a favorable therapeutic index for further development.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest in treated cells, indicating a mechanism that disrupts normal cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, preliminary data suggest:

  • Absorption : Moderate absorption characteristics in biological systems.
  • Distribution : Potential for tissue accumulation due to lipophilicity.
  • Metabolism : Likely undergoes hepatic metabolism with possible active metabolites contributing to its biological effects.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of any new therapeutic agent. Initial studies suggest that while the compound exhibits potent biological activity, it may also have associated cytotoxicity at higher concentrations, necessitating further investigation into dose-dependent effects.

Q & A

Q. What are the key molecular characteristics and characterization methods for 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole?

The compound has the molecular formula C₁₇H₁₆N₂O₃S and a molecular weight of 328.39 g/mol . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the phenyl, benzyl, and isoxazole substituents.
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups like sulfonamide (-SO₂NH₂) and isoxazole rings via characteristic absorption bands .
  • Single-Crystal X-Ray Diffraction : For resolving bond angles, stereochemistry, and crystal packing, as demonstrated in related isoxazole derivatives .

Q. What are the standard synthetic protocols for preparing this compound?

A typical synthesis involves:

  • Condensation Reactions : Reacting substituted benzaldehydes with triazole or isoxazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
  • Chlorosulfonation : Introducing the sulfonamide group via chlorosulfonyl intermediates (e.g., 4-chlorosulfonylbenzyl derivatives), followed by amination .
  • Purification : Recrystallization using ethanol or acetonitrile to achieve >95% purity, confirmed by HPLC .

Q. How can intermediates in the synthesis of this compound be optimized?

Critical intermediates like 3-Phenyl-4-benzyl-5-methylisoxazole (CAS: 37928-17-9) are synthesized via:

  • Multi-Step Alkylation : Using benzyl halides and methylating agents under inert conditions.
  • Selective Protection/Deprotection : To avoid side reactions at the sulfonamide or isoxazole nitrogen .
    Intermediate purity is monitored via TLC (silica gel, hexane:ethyl acetate eluent) and validated by melting point analysis .

Q. What methodologies are used to assess its biological activity?

  • Enzyme Inhibition Assays : Testing COX-2 selectivity using recombinant enzymes and fluorogenic substrates.
  • Cellular Assays : Measuring anti-inflammatory activity in macrophages via TNF-α/IL-6 ELISA.
  • Extraction Studies : Analogous isoxazole derivatives (e.g., 3-phenyl-4-benzoyl-5-isoxazolone) are evaluated for metal-binding affinity (e.g., Zr/Hf) in chloride media, using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the sulfonamide group influence coordination chemistry with transition metals?

The -SO₂NH₂ moiety acts as a bidentate ligand , forming stable complexes with metals like Cu(II) or Pt(II). For example:

  • Synthesis of Metal Complexes : Reacting the compound with metal salts (e.g., CuCl₂) in ethanol/water mixtures yields complexes characterized by cyclic voltammetry and ESR spectroscopy.
  • Applications : These complexes show enhanced antimicrobial activity compared to the free ligand, as demonstrated in related sulfonamide-isoxazole hybrids .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent Variation : Modifying the benzyl group (e.g., introducing halogens or electron-withdrawing groups) alters COX-2 binding affinity. For instance, fluorinated analogs exhibit improved metabolic stability .
  • Isoxazole Ring Modifications : Replacing the methyl group with bulkier substituents (e.g., tert-butyl) reduces off-target effects on COX-1 .
    SAR data is analyzed using molecular docking (e.g., AutoDock Vina) and validated with in vitro IC₅₀ values .

Q. How should contradictory data in biological assays be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or enzyme sources. Standardize protocols using reference inhibitors (e.g., Celecoxib for COX-2).
  • Compound Stability : Degradation in DMSO stock solutions can skew results. Use fresh solutions and confirm stability via LC-MS .

Q. What advanced techniques are used to study its stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH). Monitor degradation products via UPLC-QTOF-MS.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. The sulfonamide group is prone to enzymatic cleavage, requiring prodrug strategies for in vivo use .

Q. How can computational methods predict its reactivity and metabolic pathways?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites of electrophilic attack (e.g., sulfonamide nitrogen).
  • ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450-mediated oxidation) and bioavailability .

Q. What role does X-ray crystallography play in structural analysis?

Single-crystal X-ray diffraction reveals:

  • Conformational Flexibility : The benzyl group adopts a twisted conformation relative to the isoxazole ring.
  • Intermolecular Interactions : Hydrogen bonding between sulfonamide -NH₂ and adjacent carbonyl groups stabilizes the crystal lattice, impacting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.